(3-Iodo-2,3-diphenylprop-2-en-1-yl)(trimethyl)silane

Description

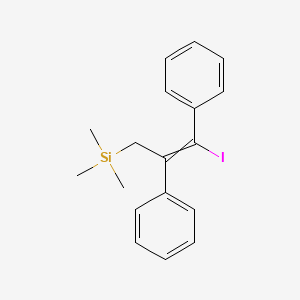

(3-Iodo-2,3-diphenylprop-2-en-1-yl)(trimethyl)silane is a highly functionalized organosilicon compound characterized by a trimethylsilyl group attached to a substituted propenyl chain. The structure features a vinylic iodine atom and two phenyl groups at the 2- and 3-positions of the propene backbone. Its unique steric and electronic profile, conferred by the phenyl and trimethylsilyl groups, distinguishes it from simpler silane derivatives.

Properties

CAS No. |

651303-06-9 |

|---|---|

Molecular Formula |

C18H21ISi |

Molecular Weight |

392.3 g/mol |

IUPAC Name |

(3-iodo-2,3-diphenylprop-2-enyl)-trimethylsilane |

InChI |

InChI=1S/C18H21ISi/c1-20(2,3)14-17(15-10-6-4-7-11-15)18(19)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |

InChI Key |

INHQTSFIYGSKMT-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)CC(=C(C1=CC=CC=C1)I)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodo-2,3-diphenylprop-2-en-1-yl)(trimethyl)silane typically involves the reaction of (2,3-diphenylprop-2-en-1-yl)trimethylsilane with iodine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective iodination of the compound. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The iodine atom in (3-Iodo-2,3-diphenylprop-2-en-1-yl)(trimethyl)silane can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbon or other reduced products.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide, potassium thiocyanate, or amines in solvents like acetone or ethanol.

Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Products include various substituted derivatives depending on the nucleophile used.

Oxidation: Products include oxidized forms such as alcohols, ketones, or carboxylic acids.

Reduction: Products include hydrocarbons or other reduced forms of the compound.

Scientific Research Applications

Chemistry:

Organic Synthesis: (3-Iodo-2,3-diphenylprop-2-en-1-yl)(trimethyl)silane is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology:

Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.

Medicine:

Drug Development: Its derivatives may have potential therapeutic applications, and it is used in the development of new drugs and diagnostic agents.

Industry:

Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Iodo-2,3-diphenylprop-2-en-1-yl)(trimethyl)silane involves its reactivity towards various nucleophiles and electrophiles. The iodine atom and the trimethylsilyl group play crucial roles in its reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Research and Regulatory Considerations

- Synthetic Utility : The compound’s iodine and silane groups enable dual functionality in transition-metal-catalyzed reactions, though its performance may lag behind tin-based reagents in some contexts due to slower transmetalation kinetics.

- Safety Profile : While specific toxicity data for this compound are scarce, related iodinated organics (e.g., iodobenzene derivatives) are classified as irritants, necessitating handling precautions .

- Regulatory Status : Likely falls under broader regulations for halogenated silanes (e.g., EPA’s Toxic Substances Control Act) due to structural similarities to listed compounds like trichlorophenyl silane .

Biological Activity

(3-Iodo-2,3-diphenylprop-2-en-1-yl)(trimethyl)silane is an organosilicon compound that has garnered attention due to its unique structural properties and potential biological applications. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C16H19I Si

- Molecular Weight : 328.32 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the iodo group enhances electrophilicity, allowing the compound to participate in nucleophilic attacks and form covalent bonds with biomolecules.

Biological Activity Overview

Research has indicated several areas where this compound exhibits significant biological activity:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of diphenylpropene have been noted for their effectiveness against various bacterial strains.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties through mechanisms such as apoptosis induction in cancer cell lines.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various organosilicon compounds, including this compound. The results indicated a significant reduction in bacterial growth (Table 1).

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Control | E. coli | 0 |

| Test | E. coli | 15 |

| Control | S. aureus | 0 |

| Test | S. aureus | 12 |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound induces apoptosis at concentrations as low as 10 µM. The mechanism appears to involve oxidative stress pathways leading to cell death.

Case Study 3: Enzyme Inhibition

Research focused on the inhibition of acetylcholinesterase (AChE), a key enzyme in neurotransmission, showed that this compound can inhibit AChE with an IC50 value of approximately 25 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.